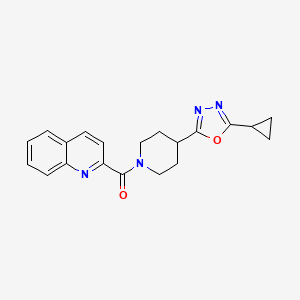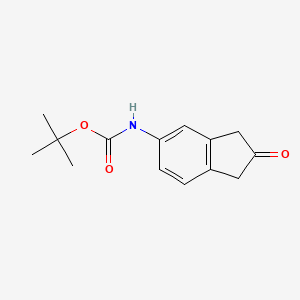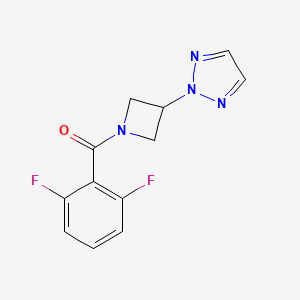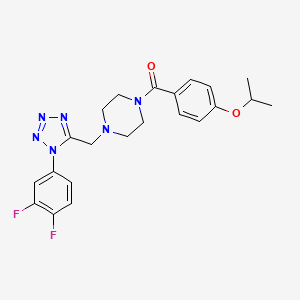
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H24F2N6O2 and its molecular weight is 442.471. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study by Gadakh et al. (2010) reported on the synthesis and evaluation of compounds for antibacterial and antifungal activities, including compounds similar to the one . They found promising activities against bacterial strains like Staphylococcus aureus and Escherichia coli, though most compounds showed limited antifungal activity (Gadakh et al., 2010).
Synthesis and Biological Activity : Nagaraj et al. (2018) synthesized a series of novel compounds, demonstrating significant inhibition of bacterial growth, highlighting potential for further development (Nagaraj et al., 2018).
Antimicrobial Activity of Derivatives : Mallesha and Mohana (2014) synthesized new derivatives and evaluated them for in vitro antibacterial and antifungal activities, with some compounds showing good activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Optically Active Antifungal Azoles : Upadhayaya et al. (2004) synthesized a series of compounds and evaluated their antifungal activity. They found that some compounds demonstrated significant antifungal activity against a variety of fungal cultures (Upadhayaya et al., 2004).
Antibacterial and Antifungal Agents : Sanjeeva et al. (2022) synthesized novel compounds and characterized them using various techniques. These compounds exhibited good antibacterial and antifungal activity (Sanjeeva et al., 2022).
Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) conducted studies on derivatives for anticancer and antituberculosis activities. They found that some compounds exhibited significant activity in these areas (Mallikarjuna et al., 2014).
Synthesis and Structural Analysis : Zheng Rui (2010) focused on the synthesis of derivatives and their structural identification, highlighting the process and yield of these compounds (Zheng Rui, 2010).
Antimicrobial Activity of Pyrazole and Isoxazole Derivatives : A study by Patel et al. (2011) involved the synthesis of new compounds and evaluation of their in vitro antimicrobial activity. They observed variable and modest activity against bacteria and fungi (Patel et al., 2011).
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Structural Studies : Karthik et al. (2021) synthesized and characterized compounds through various spectroscopic techniques and conducted thermal, optical, and structural studies, contributing to the understanding of the compound's properties (Karthik et al., 2021).
Inhibitive Effect on Corrosion : Singaravelu et al. (2022) explored the corrosion inhibition of mild steel using organic inhibitors, including related compounds. Their findings suggest potential applications in corrosion prevention (Singaravelu et al., 2022).
Synthesis and Activity of Pyrazoline Derivatives : Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial activity, showing that compounds with a methoxy group exhibited high activity (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N6O2/c1-15(2)32-18-6-3-16(4-7-18)22(31)29-11-9-28(10-12-29)14-21-25-26-27-30(21)17-5-8-19(23)20(24)13-17/h3-8,13,15H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDQFZYLIVXPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2471188.png)
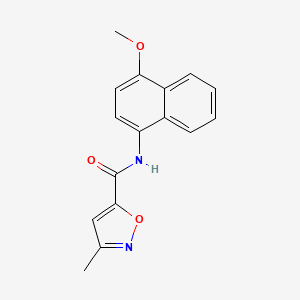
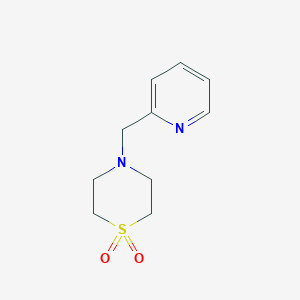
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)
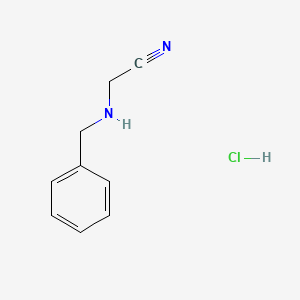
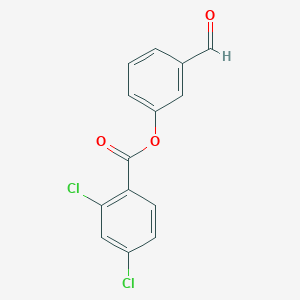
![N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2471196.png)
![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)
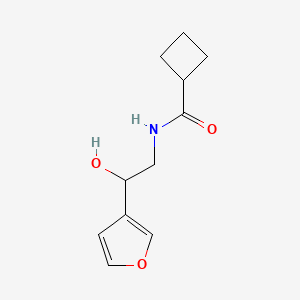
![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)
